4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide
Overview
Description
4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 and belongs to the class of naphthamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
BML-210 inhibits 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide by binding to its catalytic domain, which prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. This results in the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BML-210 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitor, BML-210 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BML-210 has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
BML-210 has several advantages for use in lab experiments. It is a highly specific inhibitor of 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide, which allows for precise targeting of this enzyme. BML-210 has also been shown to have good bioavailability, making it suitable for use in animal models. However, BML-210 has some limitations, including its relatively short half-life and potential off-target effects.
Future Directions
There are several future directions for research on BML-210. One potential area of investigation is the use of BML-210 in combination with other chemotherapeutic agents to enhance their effectiveness. Another potential area of research is the development of more potent and selective 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitors based on the structure of BML-210. Finally, further studies are needed to fully understand the biochemical and physiological effects of BML-210 and its potential applications in the treatment of various diseases.
Scientific Research Applications
BML-210 has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide, an enzyme that plays a key role in DNA repair. 4-bromo-3-methoxy-N-(2-oxo-2H-chromen-6-yl)-2-naphthamide inhibitors have been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. BML-210 has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-bromo-3-methoxy-N-(2-oxochromen-6-yl)naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c1-26-20-16(11-12-4-2-3-5-15(12)19(20)22)21(25)23-14-7-8-17-13(10-14)6-9-18(24)27-17/h2-11H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHXZSRNYQXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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